molecular formula C10H11IN2O3 B14917757 N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide

N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide

Cat. No.: B14917757
M. Wt: 334.11 g/mol
InChI Key: XTRBRRTUARWPQA-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom attached to the pyridine ring and a dioxane ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide typically involves the iodination of a pyridine derivative followed by the formation of the dioxane ring and the introduction of the carboxamide group. One common method involves the use of 5-iodopyridine as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing the efficiency and cost-effectiveness of the process. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dioxane ring fused with the carboxamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H11IN2O3

Molecular Weight

334.11 g/mol

IUPAC Name

N-(5-iodopyridin-2-yl)-1,4-dioxane-2-carboxamide

InChI

InChI=1S/C10H11IN2O3/c11-7-1-2-9(12-5-7)13-10(14)8-6-15-3-4-16-8/h1-2,5,8H,3-4,6H2,(H,12,13,14)

InChI Key

XTRBRRTUARWPQA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

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